molecular formula C15H17N3O B2905156 N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide CAS No. 1281151-88-9

N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide

Cat. No.: B2905156
CAS No.: 1281151-88-9
M. Wt: 255.321
InChI Key: GDUXMEGUTRBHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide is a chemical compound that belongs to the class of indole derivatives. Indoles are nitrogen-containing heterocyclic compounds that are widely recognized for their biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide typically involves the reaction of indole with cyanoacetic acid. The process may require specific catalysts and reaction conditions to ensure the formation of the desired product. Common catalysts include strong acids or bases, and the reaction is often carried out under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed to handle the required reaction conditions. The process may also include purification steps to ensure the final product meets the desired purity standards.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity and versatility make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules that can interact with various biological targets.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential therapeutic effects. It may be used in the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is utilized in the production of various chemical products. Its applications may include the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-hydroxy-4-(1H-indol-3-yl)butanamide

  • 3-cyanoacetyl indoles

  • 3-(1H-indol-3-yl)maleimides

Uniqueness: N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide stands out due to its specific structural features and reactivity profile. While similar compounds may share some common characteristics, the unique combination of functional groups in this compound allows for distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-2-5-12(9-16)18-15(19)8-11-10-17-14-7-4-3-6-13(11)14/h3-4,6-7,10,12,17H,2,5,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUXMEGUTRBHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)CC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.